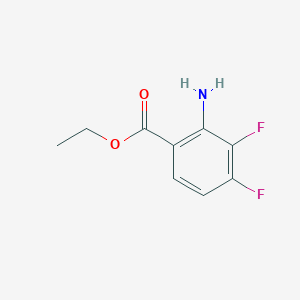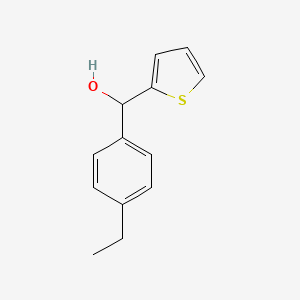
(3,4-Difluorophenyl)(thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a thiophene ring attached to a methanol group. This compound is of interest due to its unique chemical structure, which combines the properties of both fluorinated aromatic compounds and thiophene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Difluorophenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is (3,4-difluorophenyl)(thiophen-2-yl)methanone.
Reduction: The major product is this compound.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,4-diaminophenyl)(thiophen-2-yl)methanol.
Applications De Recherche Scientifique
(3,4-Difluorophenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism by which (3,4-Difluorophenyl)(thiophen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and thiophene moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(4-Fluorophenyl)thiophen-2-yl)methanol
- (4-(4-Methoxyphenyl)thiophen-2-yl)methanol
- (4-(4-Bromophenyl)thiophen-2-yl)methanol
Uniqueness
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and thiophene rings provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2OS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOUWVFYNZMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propylamine](/img/structure/B7870985.png)

![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
amine](/img/structure/B7870998.png)
amine](/img/structure/B7871004.png)


![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)




